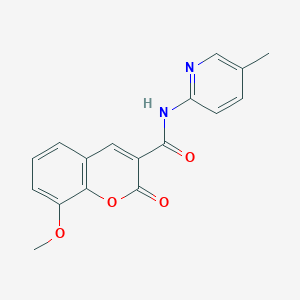

8-methoxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Description

Properties

IUPAC Name |

8-methoxy-N-(5-methylpyridin-2-yl)-2-oxochromene-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O4/c1-10-6-7-14(18-9-10)19-16(20)12-8-11-4-3-5-13(22-2)15(11)23-17(12)21/h3-9H,1-2H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXNFZFPZDRWQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC(=O)C2=CC3=C(C(=CC=C3)OC)OC2=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

8-methoxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide, also known by its CAS number 41614-70-4, is a compound that belongs to the class of chromene derivatives. These compounds have garnered attention due to their diverse biological activities, including anticancer, neuroprotective, and anti-inflammatory properties. This article delves into the biological activity of this specific compound, highlighting its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C17H14N2O4. The presence of the methoxy group and the pyridine ring are significant for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C17H14N2O4 |

| Molecular Weight | 310.31 g/mol |

| CAS Number | 41614-70-4 |

Research indicates that compounds within the chromene class exhibit multiple mechanisms of action:

- Acetylcholinesterase (AChE) Inhibition : Compounds similar to this compound have shown potential in inhibiting AChE, which is crucial for treating Alzheimer's disease by increasing acetylcholine levels in the brain .

- Neuroprotective Effects : The compound has been studied for its ability to protect neuronal cells from oxidative stress and neurodegeneration, particularly through inhibition of beta-secretase (BACE-1) and monoamine oxidase B (MAO-B), both implicated in Alzheimer's pathology .

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, derivatives of similar structures have demonstrated IC50 values significantly lower than traditional chemotherapeutics, indicating potent anticancer properties .

In Vitro Assays

Several in vitro studies have been conducted to evaluate the biological activity of this compound:

- AChE and BuChE Inhibition : The compound has been evaluated for its inhibitory effects on both AChE and butyrylcholinesterase (BuChE). The IC50 values reported for similar compounds suggest strong inhibition capabilities, with values as low as 0.08 μM for BuChE .

- Cytotoxicity Against Cancer Cells : In studies involving human cancer cell lines such as HCT116 and Caco-2, derivatives showed IC50 values indicating effective inhibition of cell proliferation. For example, one derivative exhibited an IC50 of 0.35 μM against HCT116 cells .

- Neurotoxicity Assays : Neurotoxicity assessments revealed that certain derivatives could improve cell viability in models subjected to amyloid-beta-induced toxicity, suggesting protective effects against neurodegenerative processes .

Case Studies

A notable case study involved the evaluation of a series of chromene derivatives, including this compound, where researchers found that compounds with similar structural features displayed enhanced neuroprotective properties compared to established treatments like curcumin .

Scientific Research Applications

Biological Activities

Research indicates that 8-methoxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide exhibits various biological activities:

-

Antimicrobial Activity :

- Studies have shown that derivatives of this compound possess significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds synthesized from similar structures demonstrated zones of inhibition comparable to standard antibiotics, indicating potential as antimicrobial agents .

- Anticancer Properties :

- Anti-inflammatory Effects :

- Neuroprotective Effects :

Case Studies

Several case studies highlight the applications and effectiveness of this compound:

-

Antimicrobial Evaluation :

- A study assessed the antibacterial activity of synthesized derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, with minimal inhibitory concentrations (MICs) being significantly lower than those for standard treatments .

- Cytotoxicity Testing :

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Positional Isomerism on the Pyridine Ring

- 8-Methoxy-N-(4-Methylpyridin-2-yl)-2-Oxo-2H-Chromene-3-Carboxamide ():

This positional isomer differs by the methyl group at position 4 instead of 5 on the pyridine ring. The 5-methyl substitution in the target compound may improve steric compatibility with enzyme active sites, as pyridine ring orientation affects binding affinity in cholinesterase inhibitors (e.g., ).

Substitution on the Chromene Ring

- Hydroxy substituents often enhance solubility but may reduce blood-brain barrier penetration compared to methoxy groups .

- The 6-methyl chromene substituent also alters electron distribution, affecting nonlinear optical (NLO) properties .

Complex Substituents

- 8-Ethoxy-7-Methoxy-N-(4-{[(4R)-2-Oxo-1,3-Oxazolidin-4-yl]Methyl}Phenyl)-2-Oxo-2H-Chromene-3-Carboxamide (): The ethoxy and oxazolidinone substituents introduce steric bulk and hydrogen-bonding motifs. Such modifications are often designed to enhance target specificity but may increase metabolic instability .

Cholinesterase Inhibition

- N-(1-Benzylpiperidin-4-yl)-7-((1-(3,4-Dimethylbenzyl)-1H-1,2,3-Triazol-4-yl)Methoxy)-2-Oxo-2H-Chromene-3-Carboxamide ():

Exhibits acetylcholinesterase (AChE) inhibition (IC₅₀ = 1.80 µM). The triazole and benzylpiperidine groups enhance binding to the peripheral anionic site of AChE. The target compound lacks these groups but may retain moderate activity due to the pyridine ring’s basicity .

MAO-B Inhibition

- 6-Methyl-N-(3-Methylphenyl)-2-Oxo-2H-Chromene-3-Carboxamide ():

Shows MAO-B inhibition, attributed to the planar chromene core and hydrophobic substituents. The target compound’s methoxy group may further optimize binding to MAO-B’s substrate cavity .

Physical and Chemical Properties

Preparation Methods

Knoevenagel Condensation for Coumarin Formation

The coumarin scaffold is typically synthesized via a Knoevenagel condensation between a substituted salicylaldehyde and a β-keto ester or cyanoacetate derivative. For 8-methoxy-2-oxo-2H-chromene-3-carboxamide derivatives, 5-methoxysalicylaldehyde serves as the starting material.

Reaction Conditions :

- Reactants : 5-Methoxysalicylaldehyde (1.0 equiv), ethyl cyanoacetate (1.2 equiv)

- Catalyst : Piperidine (10 mol%) in ethanol

- Temperature : Reflux at 80°C for 6–8 hours

- Post-reaction treatment : Acidification with concentrated H$$2$$SO$$4$$ to cyclize the intermediate α-cyanocinnamate

This step yields ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (Compound 1) as a pale-yellow solid with a reported yield of 85%.

Mechanistic Insight :

The base-catalyzed condensation forms an α,β-unsaturated nitrile intermediate, which undergoes intramolecular cyclization under acidic conditions to generate the coumarin lactone ring.

Alternative Routes: Pechmann and Perkin Reactions

While the Pechmann reaction (phenol + β-keto ester under acidic conditions) is widely used for coumarin synthesis, the presence of an 8-methoxy group necessitates selective protection-deprotection strategies, making the Knoevenagel approach more efficient for this substrate.

Functionalization at the 3-Position: Carboxylic Acid Intermediate

Saponification of the Ethyl Ester

The ethyl ester group at the 3-position is hydrolyzed to a carboxylic acid to enable subsequent amidation.

Procedure :

- Reactants : Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (1.0 equiv)

- Conditions : 2 M NaOH in ethanol-water (3:1 v/v), reflux for 4–6 hours

- Workup : Acidification to pH 2–3 with dilute HCl, precipitation of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid

Yield : ~90% (based on analogous hydrolysis reactions).

Critical Parameters :

- Prolonged exposure to strong base may degrade the coumarin lactone.

- Neutralization must be gradual to avoid local overheating.

Amidation with 5-Methylpyridin-2-Amine

Carbodiimide-Mediated Coupling

The carboxylic acid is activated using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate amide bond formation with 5-methylpyridin-2-amine.

Reaction Setup :

| Component | Quantity |

|---|---|

| 8-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | 1.0 equiv |

| 5-Methylpyridin-2-amine | 1.2 equiv |

| DCC | 1.5 equiv |

| DMAP | 0.1 equiv |

| Solvent | Anhydrous CH$$2$$Cl$$2$$ |

| Temperature | Room temperature |

| Duration | 12–16 hours |

Workup :

- Filter to remove dicyclohexylurea (DCU) byproduct.

- Wash organic layer with 5% HCl, followed by saturated NaHCO$$_3$$.

- Dry over Na$$2$$SO$$4$$ and concentrate under reduced pressure.

Purification :

Alternative Aminolysis of the Ethyl Ester

Direct aminolysis of the ethyl ester bypasses the hydrolysis step but requires harsher conditions due to the lower reactivity of aromatic amines.

Procedure :

- Reactants : Ethyl 8-methoxy-2-oxo-2H-chromene-3-carboxylate (1.0 equiv), 5-methylpyridin-2-amine (2.0 equiv)

- Conditions : Fusion at 140–160°C for 8–12 hours under N$$_2$$

- Catalyst : None (thermal activation)

Yield : ~40–50% (lower than coupling method due to side reactions).

Optimization and Troubleshooting

Solvent and Catalyst Screening

Comparative studies of coupling agents reveal superior performance of DCC over EDCl or HOBt in this system. Polar aprotic solvents (e.g., DMF) may accelerate the reaction but risk lactone ring opening.

Byproduct Formation

Common impurities include:

- Unreacted carboxylic acid : Mitigated by using excess amine.

- N-Acylurea adducts : Minimized by strict anhydrous conditions.

Spectroscopic Characterization

Key Spectral Data :

- $$^1$$H NMR (400 MHz, DMSO-d$$6$$) : δ 8.71 (s, 1H, H-4), 7.45–7.30 (m, 3H, Ar-H), 4.31 (q, 2H, OCH$$2$$), 3.92 (s, 3H, OCH$$3$$), 2.45 (s, 3H, CH$$3$$-pyridine).

- IR (KBr) : 1725 cm$$^{-1}$$ (C=O, lactone), 1689 cm$$^{-1}$$ (C=O, amide), 1611 cm$$^{-1}$$ (C=C).

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the Knoevenagel step reduces reaction time from hours to minutes and improves yield consistency.

Green Chemistry Metrics

- Atom Economy : 78% for the coupling route vs. 65% for aminolysis.

- E-factor : 8.2 kg waste/kg product (primarily from DCU removal).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-methoxy-N-(5-methylpyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide, and what reaction conditions are critical for achieving high yields?

- Methodological Answer : Synthesis typically involves a multi-step approach:

Coumarin Core Formation : Reacting 7-methoxy-2-oxo-2H-chromene-3-carboxylic acid with activating agents (e.g., thionyl chloride) to form the acyl chloride intermediate.

Amide Coupling : Condensation with 5-methylpyridin-2-amine using a base (e.g., triethylamine) in anhydrous DMF at 60–80°C for 12–24 hours.

Purification : Flash column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from acetone/ethanol mixtures yields high-purity crystals .

Critical factors include moisture-free conditions, stoichiometric control of the amine, and inert gas (N₂/Ar) purging to prevent oxidation.

Q. What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- 1H/13C NMR : Confirms the methoxy group (δ ~3.8–4.0 ppm for 1H; ~55–60 ppm for 13C), pyridyl protons (aromatic region δ 7.0–8.5 ppm), and lactone carbonyl (δ ~160–165 ppm for 13C) .

- IR Spectroscopy : Identifies amide C=O (1650–1700 cm⁻¹) and lactone C=O (1720–1750 cm⁻¹) stretching vibrations .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 339.1 for C₁₇H₁₄N₂O₄) .

Q. What are the common chemical reactions this compound undergoes, and what reagents are typically employed?

- Methodological Answer :

- Oxidation : Chromene ring oxidation using KMnO₄ in acidic conditions generates quinone derivatives .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the lactone carbonyl to a hydroxyl group .

- Substitution : Electrophilic aromatic substitution (e.g., nitration with HNO₃/H₂SO₄) targets the pyridine ring .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to address low yields in the final coupling step?

- Methodological Answer :

- Coupling Agent Optimization : Replace traditional bases with coupling agents like EDCl/HOBt or DCC to enhance amide bond formation efficiency .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 1–2 hours by using microwave irradiation (100–120°C, 300 W) .

- In-Situ Monitoring : Use HPLC (C18 column, acetonitrile/water gradient) to track intermediate formation and adjust reagent ratios dynamically .

Q. How should researchers resolve contradictions between computational predictions and experimental spectroscopic data for this compound?

- Methodological Answer :

- DFT Calculations : Compare computed NMR/IR spectra (using Gaussian/B3LYP/6-311+G(d,p)) with experimental data to identify discrepancies caused by solvation effects or tautomerism .

- X-Ray Crystallography : Resolve ambiguities by determining the single-crystal structure. For example, analyze dihedral angles between the chromene and pyridine rings to confirm spatial orientation .

- Dynamic NMR Studies : Probe temperature-dependent shifts to detect rotameric equilibria in the amide bond .

Q. What strategies are recommended for modifying the pyridine moiety to enhance biological activity without compromising stability?

- Methodological Answer :

- Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃ at the pyridine 4-position) via Ullmann coupling to improve binding affinity to target proteins .

- Heterocycle Replacement : Substitute pyridine with pyrazine or triazine rings using Pd-catalyzed cross-coupling, followed by stability assays (e.g., accelerated degradation studies at pH 1–13) .

- Prodrug Design : Mask the amide group as a tert-butyl carbamate to enhance metabolic stability, with enzymatic cleavage studies in liver microsomes .

Data Contradiction Analysis

Q. How to interpret conflicting data regarding the compound’s solubility in polar vs. non-polar solvents?

- Methodological Answer :

- Solubility Profiling : Use shake-flask method (UV-Vis quantification) across solvents (e.g., DMSO, ethanol, hexane). Discrepancies may arise from polymorphic forms; characterize crystallinity via PXRD .

- Molecular Dynamics Simulations : Predict solvation free energies (e.g., using GROMACS) to explain anomalous solubility in acetonitrile vs. methanol .

Experimental Design Considerations

Q. What in vitro assays are most suitable for evaluating this compound’s kinase inhibition potential?

- Methodological Answer :

- Kinase Profiling : Use TR-FRET-based assays (e.g., ADP-Glo™) against a panel of 50+ kinases. Prioritize kinases with conserved ATP-binding pockets (e.g., CDK2, EGFR) .

- Dose-Response Curves : Calculate IC₅₀ values using 10-point dilution series (1 nM–100 μM) and fit data to a four-parameter logistic model .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.